Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate

Descripción general

Descripción

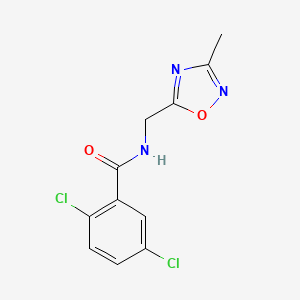

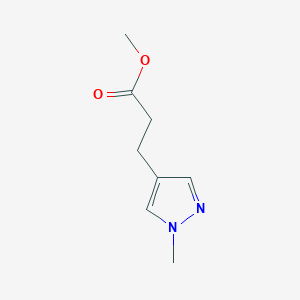

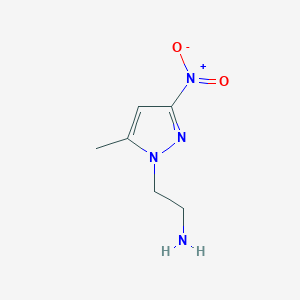

“Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate” is a chemical compound with the CAS Number: 224776-32-3 . It has a molecular weight of 168.2 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as a yellow to brown liquid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2O2/c1-10-6-7(5-9-10)3-4-8(11)12-2/h5-6H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

“this compound” is a yellow to brown liquid . It has a molecular weight of 168.2 . The compound is usually stored at room temperature .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate and its derivatives have been studied for their corrosion inhibition properties. For instance, bipyrazolic derivatives have been synthesized and evaluated as inhibitors of corrosion for C38 steel in molar hydrochloric acid, showing very effective inhibition with protection exceeding 95% at low concentrations. The inhibition mechanism was identified as cathodic inhibition by polarization and charge-transfer, following the Langmuir adsorption isotherm. Quantum chemical calculations supported the experimental findings, revealing a correlation between molecular structure and inhibition efficiency (Missoum et al., 2013).

Synthetic Applications

The compound has shown potential in the synthesis of various organic molecules. Efficient heterocyclization of certain derivatives into isoxazole and pyrazole derivatives, representing new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates, was reported. The process utilized key precursors derived from levulinic acid, producing several methyl and ethyl 3-(isoxazol-3-yl)propanoates and 3-(1H-pyrazol-3-yl)propanoates with good yields. The synthetic versatility highlights the compound's role in expanding the chemical space of organic synthesis (Flores et al., 2014).

Antiproliferative Activity

this compound derivatives have been synthesized and investigated for their antiproliferative activity. Specifically, derivatives were synthesized and their physicochemical properties were analyzed, including druglikeness and biological target predictions. Compounds showed potential as DNA gyrase inhibitors, suggesting their utility in anticancer research. This highlights the compound's relevance in medicinal chemistry, particularly in the development of new anticancer agents (Yurttaş et al., 2022).

Catalysis and Green Chemistry

this compound derivatives have also found applications in catalysis, demonstrating the compound's versatility in facilitating green chemistry processes. For example, a basic ionic liquid was used as an efficient catalyst for the synthesis of 4H-benzo[b]pyran derivatives via a one-pot three-component condensation, highlighting an environmentally benign route for synthesizing complex organic molecules with high yields and under solvent-free conditions (Ranu et al., 2008).

Safety and Hazards

The safety information for “Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate” indicates that it may be harmful if swallowed . It’s recommended to avoid breathing in its dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, it’s advised to wash with plenty of water . The compound is labeled with an exclamation mark pictogram and the signal word "Warning" .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate.

Mode of Action

Similar compounds have been found to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

Similar compounds have been found to affect a variety of biological activities, suggesting that this compound may also interact with multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been found to have diverse pharmacokinetic properties .

Result of Action

Similar compounds have been found to have a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

Similar compounds have been found to be influenced by a variety of environmental factors .

Propiedades

IUPAC Name |

methyl 3-(1-methylpyrazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-10-6-7(5-9-10)3-4-8(11)12-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGNPTCUIBWPPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2970368.png)

![3,5-dimethyl-4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole](/img/structure/B2970375.png)

![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide](/img/structure/B2970376.png)

![N-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2970378.png)

![4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2970380.png)

![4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2970382.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2970387.png)